1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride
CAS No.: 33630-87-4
Cat. No.: VC2396852
Molecular Formula: C9H14ClNO2
Molecular Weight: 203.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33630-87-4 |
|---|---|
| Molecular Formula | C9H14ClNO2 |
| Molecular Weight | 203.66 g/mol |
| IUPAC Name | methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H13NO2.ClH/c1-12-9(11)8-6-10-4-2-7(8)3-5-10;/h6-7H,2-5H2,1H3;1H |
| Standard InChI Key | CUHBWBLVDKMWAH-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN2CCC1CC2.Cl |
| Canonical SMILES | COC(=O)C1=CN2CCC1CC2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride is an organic compound with distinctive structural features. It contains a 1-azabicyclo[2.2.2]octane skeleton with a double bond between positions 2 and 3, and a methyl ester functional group at position 3. The compound exists as a hydrochloride salt, which affects its physical properties and solubility characteristics .
The compound is formally identified through several key parameters that enable precise recognition within chemical databases and research contexts. The identification parameters are presented in Table 1.
Table 1: Identification Parameters of 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride
| Parameter | Value |
|---|---|
| CAS Number | 33630-87-4 |
| Molecular Formula | C9H14ClNO2 |
| Molecular Weight | 203.67 g/mol |
| Parent Compound | 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid, methyl ester (CID 35834) |
| PubChem CID | 23053204 |
Nomenclature and Synonyms
The compound is known by several names in scientific literature and commercial contexts. These synonyms reflect different naming conventions and structural interpretations of the same molecular entity .
Table 2: Common Synonyms for 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride
| Synonym |
|---|
| Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate hydrochloride |
| Methyl 2,3-dehydroquinuclidine-3-carboxylate hydrochloride |
| 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid Methyl ester Hydrochloride |
| SCHEMBL10412659 |
Physical and Chemical Properties
Physical Characteristics
1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride appears as a solid at standard temperature and pressure. Its melting point is reported to be 178°-179°C, which provides a useful parameter for assessing purity during laboratory synthesis and characterization . The physical state and appearance of the compound contribute to its handling characteristics in laboratory settings.
Structural Features
The molecule contains several key structural elements that define its chemical behavior:
-
A 1-azabicyclo[2.2.2]octane skeleton (quinuclidine system) which forms a rigid bicyclic structure
-
A nitrogen atom at the bridgehead position (position 1)
-
A carbon-carbon double bond between positions 2 and 3
-
A methyl ester group (-COOCH3) at position 3
-
The molecule exists as a hydrochloride salt with the proton presumably attached to the nitrogen
This unique structural arrangement contributes to the compound's stability, reactivity, and potential applications in various research contexts.
Synthesis and Preparation
Synthetic Pathway
The synthesis of 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride follows a well-defined procedure that involves dehydration of a hydroxyl-containing precursor. The synthetic route begins with 3-hydroxy-3-methoxycarbonyl-1-azabicyclo[2.2.2]octane as the starting material and employs thionyl chloride as the dehydrating agent .
The detailed synthetic procedure involves the following steps:
-
Powdered 3-hydroxy-3-methoxycarbonyl-1-azabicyclo[2.2.2]octane (16.0 g, 0.086 mol) is added portionwise to thionyl chloride (100 ml) at 0°C.
-
Following the addition, the reaction mixture is stirred and heated under reflux for 48 hours.
-
The thionyl chloride is then removed under reduced pressure to afford a solid product.
-
The crude product is recrystallized from acetone to yield pure 3-methoxycarbonyl-1-azabicyclo[2.2.2]oct-2-ene hydrochloride .
This synthesis represents a dehydration reaction where thionyl chloride removes the hydroxyl group at position 3 and facilitates the formation of a double bond between positions 2 and 3, simultaneously converting the compound to its hydrochloride salt.
Table 3: Synthesis Parameters for 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride
| Parameter | Specification |
|---|---|
| Starting Material | 3-hydroxy-3-methoxycarbonyl-1-azabicyclo[2.2.2]octane |
| Reagent | Thionyl chloride |
| Initial Temperature | 0°C |
| Reaction Duration | 48 hours |
| Heating Condition | Reflux |
| Purification Method | Recrystallization from acetone |
| Product Melting Point | 178°-179°C |
| Reference | US4328234, 1982, A |
Reaction Mechanism
The synthesis employs thionyl chloride (SOCl₂), which is commonly used for dehydration reactions. The mechanism likely proceeds through the following steps:
-
The hydroxyl group at position 3 reacts with thionyl chloride to form a chlorosulfite intermediate.
-
This intermediate undergoes elimination, forming a double bond between positions 2 and 3.
-
The nitrogen atom is protonated by HCl generated during the reaction, resulting in the hydrochloride salt .
The extended reaction time (48 hours) under reflux conditions suggests that the dehydration process requires significant energy input to overcome the activation barrier, possibly due to the rigid bicyclic structure of the starting material.
Applications and Significance
Research Applications
1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride is primarily utilized in industrial and scientific research settings . The compound's bicyclic structure containing nitrogen makes it potentially valuable for pharmaceutical research and development of bioactive compounds.
The presence of a double bond and a methyl ester functional group provides sites for further functionalization, making this compound a potential intermediate in the synthesis of more complex molecules with biological activity. The rigid bicyclic structure could contribute to specific molecular recognition properties, potentially useful in the design of receptor ligands or enzyme inhibitors.
Related Compounds and Derivatives
Parent Compound
The parent compound of 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride is 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid, methyl ester (PubChem CID 35834). This non-salt form has the molecular formula C9H13NO2 and a molecular weight of 167.20 g/mol . The relationship between the parent compound and its hydrochloride salt is significant for understanding solubility, stability, and formulation characteristics.
Structural Relatives
The 1-azabicyclo[2.2.2]octane (quinuclidine) skeleton is found in various natural products and pharmaceutical compounds. Derivatives of this scaffold have been investigated for potential medicinal applications, particularly in the areas of:
-
Antimuscarinic agents
-
Central nervous system active compounds
-
Respiratory system therapeutics
The presence of the unsaturation (double bond) in this particular derivative modifies the electronic and conformational properties of the basic quinuclidine structure, potentially leading to distinct biological activity profiles.
Analytical Characterization
Identification Methods
The compound can be characterized and identified using several analytical techniques:
-
Melting point determination (reported as 178°-179°C)
-
Spectroscopic methods including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Infrared (IR) spectroscopy
-
Mass spectrometry
-
These analytical techniques provide complementary information about the structure, purity, and identity of the compound, facilitating quality control in synthesis and research applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume